molecular formula C18H17ClN4O5S B11434801 2-(4-chlorophenoxy)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)acetamide

2-(4-chlorophenoxy)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)acetamide

Cat. No.: B11434801
M. Wt: 436.9 g/mol
InChI Key: IZAWRMCLIRRFBK-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenoxy)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)acetamide features a 1,3,4-oxadiazole core substituted with a sulfanyl-linked carbamoyl methyl group and a furan-2-ylmethyl moiety. This structure is designed to optimize interactions with biological targets, such as bacterial enzymes or receptors, while balancing solubility and metabolic stability .

Properties

Molecular Formula

C18H17ClN4O5S

Molecular Weight

436.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide

InChI

InChI=1S/C18H17ClN4O5S/c19-12-3-5-13(6-4-12)27-10-15(24)21-9-17-22-23-18(28-17)29-11-16(25)20-8-14-2-1-7-26-14/h1-7H,8-11H2,(H,20,25)(H,21,24)

InChI Key

IZAWRMCLIRRFBK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Synthesis of the oxadiazole ring: The oxadiazole ring is synthesized through the reaction of a hydrazide with a carbon disulfide derivative, followed by cyclization.

    Coupling of the furan ring: The furan ring is introduced through a nucleophilic substitution reaction with a suitable furan derivative.

    Final coupling and acylation: The final step involves the coupling of the previously synthesized intermediates and the acylation to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

2-(4-chlorophenoxy)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its structural features suggest potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)acetamide involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name / ID Core Structure Substituents Key Functional Groups Biological Activity
Target Compound 1,3,4-Oxadiazole - 4-Chlorophenoxyacetamide
- Sulfanyl-linked carbamoyl methyl-furan
Furan, carbamoyl, sulfanyl Antibacterial, α-chymotrypsin inhibition (predicted)
5-[(4-Chlorophenoxy)methyl]-N-(3,4-dimethylphenyl)-1,3,4-oxadiazole-2yl-2-sulfanyl acetamide (7o) 1,3,4-Oxadiazole - 4-Chlorophenoxyacetamide
- 3,4-Dimethylphenyl
Methylphenyl, sulfanyl Strong antibacterial activity (vs. S. typhi, K. pneumoniae, S. aureus)
2-(4-Chlorophenoxy)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide 1,3,4-Thiadiazole - 4-Chlorophenoxyacetamide
- Trifluoromethylbenzyl
CF₃, thiadiazole Enhanced lipophilicity; potential CNS activity (inferred from CF₃ substitution)
2-[[5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl]thio]-N-(furan-2-ylmethyl)acetamide Thiazolo-triazole - 4-Chlorophenyl
- Furan-2-ylmethyl
Fused heterocycle, furan Rigid structure may improve target binding affinity
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide - 4-Chloro-2-nitrophenyl
- Methylsulfonyl
Nitro, sulfonyl Intermediate for heterocyclic synthesis; limited direct bioactivity

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1,3,4-Thiadiazole Analog () Thiazolo-Triazole Analog ()
LogP ~3.2 (estimated) ~3.8 (CF₃ increases hydrophobicity) ~2.9 (furan enhances solubility)
Metabolic Stability Moderate (furan ring) High (CF₃ resists oxidation) Low (reactive thiazole sulfur)
Cytotoxicity (IC₅₀) >100 µM (predicted) ~50 µM >200 µM

Molecular Networking and Fragmentation Patterns

  • highlights that analogs with similar MS/MS fragmentation patterns (e.g., sulfanyl-acetamide cleavage at m/z 172) cluster together, suggesting shared metabolic pathways . The target compound’s furan-derived fragments (m/z 95–105) distinguish it from phenyl-substituted analogs .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)acetamide represents a class of bioactive molecules that have garnered attention for their potential therapeutic applications, particularly in oncology and microbial resistance. This article synthesizes available research findings on its biological activity, focusing on anticancer properties, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 4-chlorophenoxy moiety
  • An oxadiazole ring, known for its biological activity
  • A furan derivative linked via a sulfanyl group

This structural diversity is indicative of its potential to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the 1,3,4-oxadiazole moiety. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound APC-3 (Prostate)0.67
Compound BHCT-116 (Colon)0.80
Compound CACHN (Renal)0.87

These values suggest that modifications to the oxadiazole structure can enhance anticancer efficacy .

The mechanisms through which these compounds exert their effects include:

  • Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
  • Inhibition of Key Enzymes : Compounds have demonstrated the ability to inhibit enzymes such as EGFR and Src, which are critical in cancer progression .
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.

Case Studies

A notable study evaluated the cytotoxic effects of a related oxadiazole compound on various cancer cell lines. The results indicated:

  • High sensitivity against MDA-MB-435 (melanoma) with a growth percent (GP) reduction of 98.74% at a concentration of 105M10^{-5}M.
  • Significant activity against leukemia and breast cancer cell lines with GP reductions ranging from 15% to 39% .

Microbial Activity

In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. Research indicates that compounds with similar structures can inhibit bacterial growth and biofilm formation, making them potential candidates for developing new antimicrobial agents.

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